

In-Depth Technical Guide to Mal-amido-PEG7-NHS Ester

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Compound of Interest

Compound Name: *Mal-amido-PEG7-NHS ester*

Cat. No.: *B8116338*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Mal-amido-PEG7-NHS ester**, a heterobifunctional crosslinker widely utilized in bioconjugation, antibody-drug conjugate (ADC) development, and proteolysis-targeting chimera (PROTAC) synthesis. This document details its chemical properties, reaction mechanisms, and provides exemplary experimental protocols.

Core Properties and Specifications

Mal-amido-PEG7-NHS ester is a versatile chemical tool featuring a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other, connected by a seven-unit polyethylene glycol (PEG) spacer. This structure allows for the covalent linkage of sulfhydryl-containing molecules to amine-containing molecules. The hydrophilic PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments.^[1]

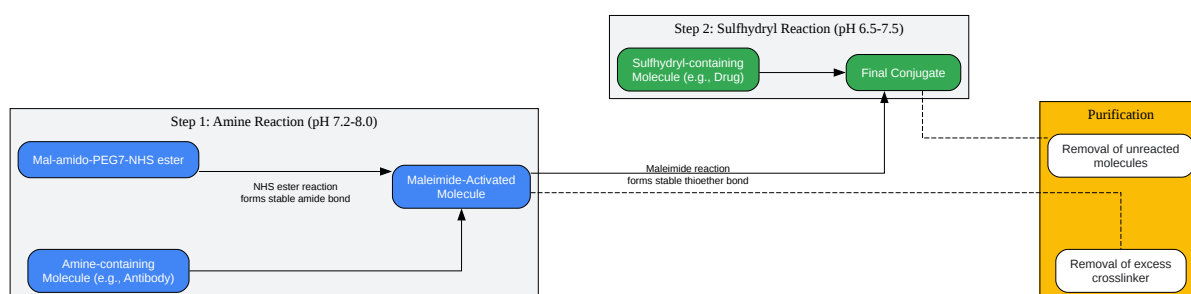
Quantitative Data Summary

Property	Value	Source(s)
Molecular Weight	645.66 g/mol	N/A
Purity	≥95%	N/A
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO, DMF, and water (approx. 10 mM)	[2]
Storage Conditions	Store at -20°C, desiccated	[2]
CAS Number	Not consistently available for the NHS ester form; 2112731-42-5 for Mal-amido-PEG7-acid	[3]
Chemical Formula	C28H43N3O14	N/A

Reaction Mechanisms and Logical Workflow

The utility of **Mal-amido-PEG7-NHS ester** lies in the orthogonal reactivity of its two functional groups. The NHS ester reacts with primary amines, commonly found on lysine residues in proteins, to form stable amide bonds. The maleimide group specifically reacts with sulfhydryl (thiol) groups, such as those on cysteine residues, to form a stable thioether bond.[2][4]

A critical aspect of using this crosslinker is the sequential nature of the reactions to avoid undesirable side products. The NHS ester is more susceptible to hydrolysis, especially at higher pH, and should therefore be reacted first with the amine-containing molecule.[2]

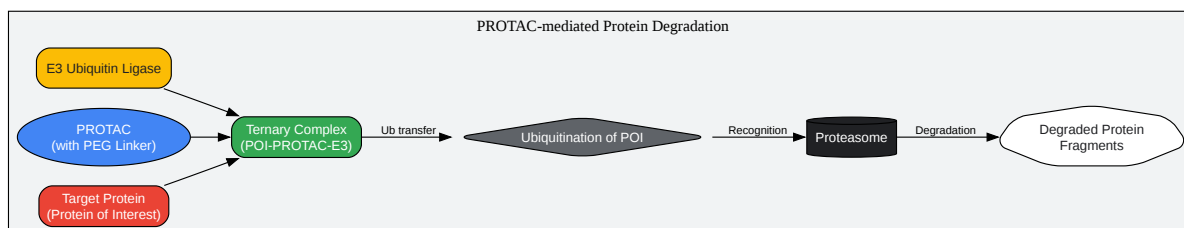


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General workflow for bioconjugation.

Application in PROTAC Synthesis

Mal-amido-PEG7-NHS ester and its derivatives are instrumental in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker plays a crucial role in spanning the distance between the two proteins and influencing the physicochemical properties of the PROTAC.



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